

# Analysis of 6PPD-Quinone in Aqueous Matrices Using EPA Method 1634

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## Compound of Interest

Compound Name: 6PPD-quinone-d5

Cat. No.: B12402663

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## Application Note and Protocol

### Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant ubiquitously used in tires to prevent degradation.<sup>[1][2]</sup> Through its reaction with atmospheric ozone, 6PPD is transformed into 6PPD-quinone (6PPD-q), a highly toxic degradant.<sup>[1][3]</sup> This compound has been identified as the causative agent for urban runoff mortality syndrome in coho salmon and other fish species, where even short-term exposure to contaminated stormwater can be lethal.<sup>[1]</sup> Stormwater runoff serves as the primary pathway for 6PPD-q to enter aquatic ecosystems.

In response to the growing concern over the environmental impact of 6PPD-q, the U.S. Environmental Protection Agency (EPA) has released Draft Method 1634. This method provides a standardized procedure for the determination of 6PPD-quinone in aqueous matrices, primarily stormwater and surface water, using liquid chromatography with tandem mass spectrometry (LC/MS/MS). The method is performance-based, allowing for modifications to the protocol provided that all performance criteria are met.

This document provides a detailed application note and protocol for the analysis of 6PPD-quinone in aqueous samples based on EPA Method 1634.

### Analytical Principle

The analytical procedure involves the extraction and concentration of 6PPD-quinone from aqueous samples using solid-phase extraction (SPE). The quantification is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an isotope dilution technique. An extracted internal standard (EIS),  $^{13}\text{C}_6$ -6PPD-q, is added to the sample prior to extraction to account for any analyte loss during sample preparation and analysis. A non-extracted internal standard (NIS),  $\text{d}_5$ -6PPD-q, is added to the final extract to monitor the efficiency of the extraction procedure.

## Experimental Protocols

### Reagents and Standards

- Reagent Water: HPLC grade water, free of 6PPD-q.
- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Formic Acid: Certified ACS Grade.
- 6PPD-quinone Analytical Standard
- $^{13}\text{C}_6$ -6PPD-quinone (EIS) Solution: Prepared in acetonitrile.
- $\text{d}_5$ -6PPD-quinone (NIS) Solution: Prepared in acetonitrile.
- Stock and Intermediate Solutions: Prepared by diluting the analytical standards in acetonitrile.

### Sample Collection and Handling

- Collect aqueous samples in 250 mL amber glass or polypropylene bottles.
- Samples should be shipped to the laboratory on wet or blue ice and stored at 0-6°C.
- The pH of the sample should be adjusted to  $5.0 \pm 0.5$  if necessary.

### Sample Preparation and Solid-Phase Extraction (SPE)

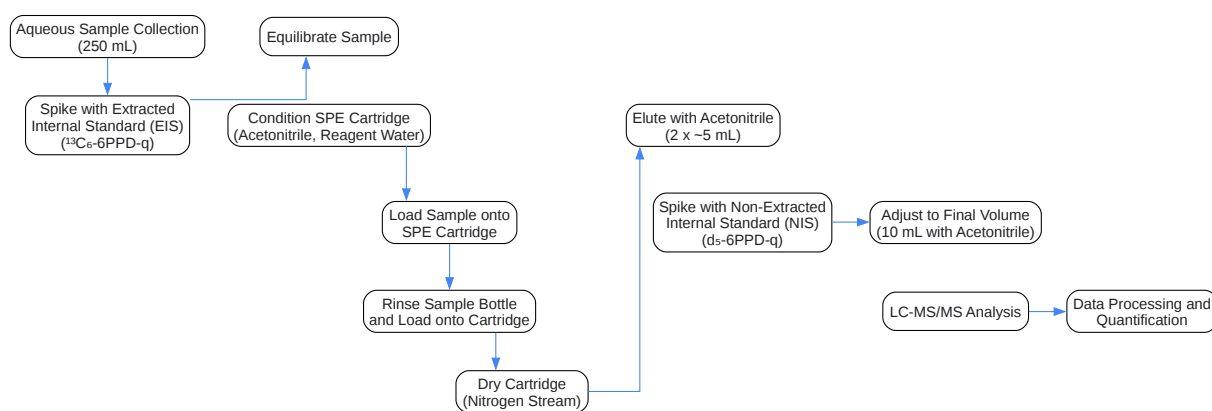
- Record the initial weight of the sample container and sample.
- Spike a 250 mL aliquot of the aqueous sample with 500 µL of 20 µg/L  $^{13}\text{C}_6$ -6PPD-q (EIS). For control spikes, also add 500 µL of 20 µg/L native 6PPD-q.
- Allow the sample to equilibrate with gentle shaking.
- SPE Cartridge Conditioning:
  - Wash the SPE cartridge (e.g., UCT Enviro-Clean® HLD or equivalent) with 5 mL of acetonitrile.
  - Rinse the cartridge with 5 mL of reagent water twice.
- Sample Loading: Load the prepared sample onto the SPE cartridge.
- Bottle Rinse: Rinse the sample bottle with 5 mL of 50:50 methanol/reagent water and load the rinse onto the cartridge.
- Cartridge Drying: Dry the cartridge under nitrogen for at least 5 minutes.
- Elution:
  - Rinse the sample bottle with 5 mL of acetonitrile and use this to elute the cartridge, collecting the eluate in a 15 mL polypropylene tube.
  - Repeat the elution with a second 4-5 mL aliquot of acetonitrile. The total collected volume should be approximately 9-10 mL.
- Add 0.5 mL of the non-extracted internal standard (NIS) solution (e.g., 20 ng/mL of  $\text{d}_5$ -6PPD-quinone) to the sample extract.
- Bring the final volume to 10 mL with acetonitrile and vortex.

## Instrumental Analysis: LC-MS/MS

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The method is performance-based, and the following are examples of optimized

conditions.

## Logical Workflow for 6PPD-quinone Analysis



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Caption: A generalized workflow for the analysis of 6PPD-quinone in aqueous samples.

## Data Presentation

### Table 1: Optimized LC-MS/MS Conditions

Parameter	Optimized Condition 1	Optimized Condition 2
LC Column	Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)	UCT SelectraCore® C18 (dimensions not specified)
Mobile Phase A	0.2% Formic Acid in Water	Not Specified
Mobile Phase B	0.2% Formic Acid in Methanol	Not Specified
Gradient	Linear gradient from 50% to 95% B	Not Specified
Flow Rate	0.5 mL/min	Not Specified
Injection Volume	10 µL	10 µL
Run Time	5.5 minutes	5 minutes
Ionization Mode	Electrospray Ionization (ESI), Positive	Not Specified
MS System	Tandem Mass Spectrometer	Tandem Mass Spectrometer
MRM Transitions	Specific to 6PPD-q, <sup>13</sup> C <sub>6</sub> -6PPD-q, and d <sub>5</sub> -6PPD-q	Specific to 6PPD-q, <sup>13</sup> C <sub>6</sub> -6PPD-q, and d <sub>5</sub> -6PPD-q

Data compiled from Restek and UCT application notes.

## Table 2: Method Performance Data

Parameter	Result (Restek Study)	Result (UCT Study)
Calibration Range (ng/mL)	0.025 - 10	Down to 0.01
Calibration Curve %RSE	3.77%	Meets method criteria
Method Detection Limit (MDL) (ng/L)	0.285	Best MDL values achieved
Minimum Level of Quantification (ML) (ng/L)	1	Not specified
EIS ( <sup>13</sup> C <sub>6</sub> -6PPD-q) Recovery (%)	82.2 (RSD 5.6%)	Meets method criteria
NIS (d <sub>5</sub> -6PPD-q) Recovery (%)	117.8 (RSD 1.9%)	Meets method criteria
Initial Precision and Recovery (IPR) Spike Level (ng/L)	40	Mid-level demonstration
IPR Average Recovery (%)	95.0 (RSD 4.0%)	Efficient recoveries

## Quality Control

To ensure the reliability of the analytical results, a comprehensive quality control program should be implemented. This includes the analysis of method blanks, laboratory control samples, and matrix spikes/matrix spike duplicates. All quality control samples should be processed in the same manner as the field samples. The acceptance criteria for these quality control measures are outlined in EPA Method 1634.

## Conclusion

EPA Method 1634 provides a robust and reliable framework for the analysis of 6PPD-quinone in environmental water samples. The use of solid-phase extraction followed by LC-MS/MS with isotope dilution allows for sensitive and accurate quantification of this emerging contaminant of concern. The performance-based nature of the method allows for optimization of the analytical conditions to improve sample throughput and efficiency, as demonstrated by the shorter run times achieved in various studies. The widespread availability and implementation of this method will provide crucial data for understanding the environmental fate and transport of 6PPD-quinone and for developing strategies to mitigate its impact on aquatic ecosystems.

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